N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
Description
Chemical Structure and Properties: N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS: 1421532-84-4) is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a hydroxypropyl-thiophene moiety. Its molecular formula is C₁₅H₁₇NO₅S, with a molecular weight of 430.6 g/mol .
For example, similar compounds like N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (2aa) are synthesized using column chromatography (petroleum ether/dichloromethane) with yields up to 48% .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-13(15,12-8-5-9-18-12)10-14-19(16,17)11-6-3-2-4-7-11/h2-9,14-15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFPSYGDXNUATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves the condensation of thiophene derivatives with benzenesulfonamide under specific reaction conditions. One common method involves the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant synthetic method for thiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a potential scaffold for the development of pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance biological activity.
Key Applications :
- Drug Development : It has been utilized in synthesizing inhibitors for various biological targets, including lipoxygenases, which are implicated in inflammatory diseases and cancer progression.
- Mechanism of Action : The hydroxypropyl and thiophene groups facilitate binding to molecular targets, modulating their activity effectively.
Case Study :
- Inhibition of 12-Lipoxygenase (12-LOX) : Research indicates that derivatives of this compound can inhibit 12-LOX, which plays a role in diabetes and cardiovascular diseases. Inhibiting this enzyme could provide therapeutic benefits in managing these conditions .
Materials Science
Overview : The compound’s distinct electronic and optical properties make it suitable for developing novel materials.
Key Applications :
- Organic Electronics : Its thiophene moiety contributes to the compound's conductivity, making it a candidate for organic semiconductors.
- Photovoltaics : Investigations into its use in solar cell technology have shown promising results due to its ability to absorb light efficiently.
Biological Studies
Overview : N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is employed in various biological research contexts to study interactions between small molecules and macromolecules.
Key Applications :
- Protein Interaction Studies : The compound can be used to investigate how small molecules influence protein functions, particularly in enzyme inhibition or receptor modulation.
Chemical Properties and Reactions
The compound can undergo several chemical reactions that enhance its utility in research:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones | Potassium permanganate (KMnO4) |
| Reduction | Carbonyl group can be reduced to form amines | Lithium aluminum hydride (LiAlH4) |
| Substitution | Electrophilic substitution on thiophene ring | Bromine (Br2), sulfuric acid (H2SO4) |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The hydroxy and sulfonamide groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide and related sulfonamide-thiophene derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound may enhance solubility and H-bonding capacity compared to halogenated analogs (e.g., bromo in or chloro in ).
- Bioactivity : Thiophene-sulfonamide hybrids with additional heterocycles (e.g., thiazole in ) exhibit superior anticancer activity, suggesting that the target compound’s bioactivity may depend on substituent optimization.
- Stereochemical Complexity : Compounds like 2b incorporate bulky groups (piperidinyl), which could influence binding affinity in biological systems.
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Studies :
Docking Studies :
- Analogous compounds with thiophene moieties show affinity for cancer-related proteins .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₁₉NO₄S₂
- Molecular Weight : 297.4 g/mol
- CAS Number : 1351614-81-7
The compound consists of a thiophene ring, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its biological properties.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of various enzymes, particularly those involved in bacterial growth and inflammation.
- Receptor Modulation : The thiophene ring interacts with biological receptors, potentially modulating their activity and leading to therapeutic effects.
- Hydrogen Bonding : The hydroxy group enhances the compound's binding affinity to target proteins through hydrogen bonding .
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits potent activity against various bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| Reference Drug (Ampicillin) | S. aureus | 1 µg/mL |
| Reference Drug (Streptomycin) | Streptococcus pneumoniae | 0.8 µg/mL |
Anticancer Properties
This compound has also been studied for its anticancer potential. It has shown efficacy in inhibiting cancer cell proliferation in various models, particularly through the induction of apoptosis in human cancer cell lines .
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in animal models. In a study assessing its effects on induced paw edema in rats, administration of this compound significantly reduced inflammation compared to control groups .
Research Findings and Applications
The diverse biological activities of this compound suggest potential applications in drug development:
- Antimicrobial Agents : Its potent antibacterial properties make it a candidate for developing new antibiotics.
- Cancer Therapeutics : Its ability to induce apoptosis could be harnessed for anticancer therapies.
- Anti-inflammatory Drugs : The compound's efficacy in reducing inflammation positions it as a potential treatment for inflammatory diseases.
Q & A
Q. What computational methods are recommended to analyze the electronic structure and reactivity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide?
Density-functional theory (DFT) with hybrid functionals, such as those incorporating exact exchange terms (e.g., B3LYP), is effective for studying thermochemical properties and electronic configurations. Basis sets like 6-31G(d,p) should be used to balance accuracy and computational cost. Wavefunction analysis tools like Multiwfn can visualize electron localization functions (ELF) and electrostatic potential (ESP) maps to predict reactive sites .
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
Column chromatography (e.g., petroleum ether/dichloromethane gradients) is widely used for purification. Monitoring reaction progress via NMR can identify intermediate ratios and guide solvent selection. For thiophene-containing sulfonamides, controlling steric hindrance during nucleophilic substitution steps is critical. Evidence from analogous syntheses suggests yields >45% are achievable with optimized stoichiometry and temperature .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR to confirm substituent positions, particularly the thiophene and hydroxypropyl groups.
- FT-IR : Validate sulfonamide (S=O stretching at ~1150–1350 cm) and hydroxyl (O–H at ~3200–3600 cm) functionalities.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns. Cross-referencing with crystallographic data (e.g., bond angles from analogous sulfonamides) enhances structural validation .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved for this compound?
Use orthogonal assays:
- Radioligand binding studies (e.g., -labeled ligands) to measure affinity for targets like adrenoceptors.
- Functional assays (e.g., cAMP accumulation for β-adrenoceptors) to assess agonism/antagonism. Discrepancies may arise from allosteric modulation or cell-specific signaling pathways. Comparative studies with known agonists like L-755,507 (a structural analog) can clarify mechanistic differences .
Q. What strategies address low reproducibility in DFT-predicted vs. experimental dipole moments?
- Solvent Effects : Include implicit solvation models (e.g., PCM) to account for dielectric environments.
- Vibrational Corrections : Calculate zero-point energy (ZPE) and thermal corrections for Gibbs free energy.
- Benchmarking : Compare results with high-level methods like CCSD(T) for critical parameters. Multiwfn’s topology analysis can identify electron density discrepancies .
Q. How do structural modifications (e.g., thiophene substitution) impact biological activity?
- SAR Studies : Replace the thiophene with furan or phenyl groups to evaluate π-stacking or hydrogen-bonding contributions.
- Docking Simulations : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., β-adrenoceptors).
- Pharmacokinetics : Assess metabolic stability via liver microsome assays. Thiophene rings may influence cytochrome P450 interactions .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting crystallographic and computational bond lengths?
- Error Analysis : Compare X-ray diffraction uncertainties (e.g., R-factors) with DFT convergence thresholds.
- Thermal Motion : Apply TLS (translation-libration-screw) models to crystallographic data to distinguish static vs. dynamic disorder.
- Hybrid Methods : Combine QM/MM calculations to refine geometries in solid-state environments .
Q. What approaches validate the compound’s role in multi-step catalytic reactions (e.g., hydroamination)?
- Mechanistic Probes : Isotopic labeling (e.g., ) to track regioselectivity in Markovnikov vs. anti-Markovnikov pathways.
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation.
- Catalyst Screening : Test transition-metal complexes (e.g., Co or Ru) for enhanced enantioselectivity in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
